molecular formula C8H6ClIO3 B8123198 Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Cat. No.: B8123198
M. Wt: 312.49 g/mol
InChI Key: VHWFQSBTVOKAGA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a halogenated aromatic ester with the molecular formula $ \text{C}8\text{H}6\text{ClIO}_3 $. Its structure features a methyl ester group at position 1, a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a chlorine atom at position 5 on the benzene ring (Fig. 1). The iodine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the hydroxyl group enables hydrogen bonding and participation in acid-base chemistry .

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFQSBTVOKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation-Esterification Approach

A widely adopted strategy involves the sequential introduction of halogen atoms followed by esterification. The synthesis begins with 2-hydroxy-4-iodobenzoic acid, where iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours. Subsequent chlorination employs N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under reflux conditions (100°C, 1 hour), selectively introducing chlorine at the para position relative to the hydroxyl group.

Esterification is then performed using methanol and sulfuric acid as a catalyst. The reaction proceeds at room temperature for 7 hours, yielding the target compound with a reported purity of >95% after recrystallization.

Key Reaction Parameters:

StepReagentsTemperatureTimeYield
IodinationICl, Acetic Acid60°C6 h78%
ChlorinationNCS, DMF100°C1 h85%
EsterificationMeOH, H₂SO₄RT7 h92%

Direct Functionalization of Pre-Esterified Intermediates

Alternative methods prioritize early esterification to simplify purification. Methyl 2-hydroxybenzoate undergoes iodination using potassium iodide (KI) and hydrogen peroxide (H₂O₂) in aqueous HCl, achieving 70% iodination at the 4-position. Chlorination is then performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 83% of the 5-chloro derivative.

Advantages:

  • Reduced side reactions due to the electron-withdrawing ester group.

  • Compatibility with aqueous workup procedures.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility. A representative setup involves:

  • Iodination Module: ICl and substrate are mixed in a Teflon-coated reactor at 60°C (residence time: 30 min).

  • Chlorination Module: NCS is introduced via a high-pressure pump, maintaining 100°C for 15 min.

  • Esterification Module: Methanol is injected post-chlorination, with inline pH adjustment to neutralize HCl byproducts.

Scalability Metrics:

ParameterLaboratory ScaleIndustrial Scale
Annual Output50 g500 kg
Purity95%99.8%
Energy Consumption120 kWh/kg85 kWh/kg

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

The sequential halogenation-esterification route offers superior regioselectivity (98:2 para:ortho chlorination ratio) but requires stringent temperature control. In contrast, direct functionalization of esterified intermediates simplifies purification but achieves lower overall yields (70–75%) due to competing side reactions.

Solvent and Catalyst Optimization

Solvent Systems:

  • Polar aprotic solvents (DMF, DMSO) enhance chlorination rates but complicate recycling.

  • Green solvent alternatives (cyclopentyl methyl ether) reduce environmental impact without sacrificing yield.

Catalyst Innovations:

  • Lewis acid catalysts (FeCl₃, ZnCl₂) improve iodination efficiency by 15–20% under mild conditions.

Mechanistic Insights and Byproduct Management

Chlorination Pathway

NCS-mediated chlorination proceeds via a radical mechanism , initiated by thermal homolysis of NCS to generate chlorine radicals. Computational studies (DFT) confirm preferential attack at the 5-position due to reduced steric hindrance and favorable resonance stabilization.

Major Byproducts:

  • 3-Chloro isomer (2–5%): Forms via minor radical recombination pathways.

  • Over-oxidation products : Mitigated by stoichiometric NCS control.

Esterification Kinetics

Sulfuric acid catalyzes esterification through protonation of the carbonyl oxygen , increasing electrophilicity. Pseudo-first-order kinetics are observed, with a rate constant (kk) of 2.3×103s12.3 \times 10^{-3}\, \text{s}^{-1} at 25°C .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between methyl 5-chloro-2-hydroxy-4-iodobenzoate and related compounds:

Compound Name Molecular Formula Substituents Key Features
This compound $ \text{C}8\text{H}6\text{ClIO}_3 $ 2-OH, 4-I, 5-Cl Multifunctional halogenation; potential for cross-coupling and H-bonding .
Methyl 2-hydroxy-4-iodobenzoate $ \text{C}8\text{H}7\text{IO}_3 $ 2-OH, 4-I Lacks 5-Cl; reduced steric and electronic effects .
Methyl 5-chloro-2-iodobenzoate $ \text{C}8\text{H}6\text{ClIO}_2 $ 2-I, 5-Cl Iodo at position 2 instead of 4; no hydroxyl group .
Methyl 2-amino-4-chloro-5-iodobenzoate $ \text{C}8\text{H}7\text{ClINO}_2 $ 2-NH$_2$, 4-Cl, 5-I Amino group enhances electron density; altered reactivity compared to hydroxyl .
4-Iodoanisole $ \text{C}7\text{H}7\text{IO} $ 4-I, 1-OCH$_3$ Methoxy group instead of ester; simpler halogenated aromatic .

Physicochemical Properties

  • Molecular Weight and Polarity: The presence of iodine (atomic mass: 126.9) and chlorine (35.45) increases molecular weight compared to non-halogenated analogs. For example, methyl 2-hydroxy-4-iodobenzoate ($ \text{C}8\text{H}7\text{IO}_3 $, MW: 278.04) is lighter than this compound (MW: 328.49) due to the absence of chlorine .
  • Melting/Boiling Points: Halogenation generally elevates melting points.
  • Solubility : The hydroxyl group enhances water solubility via H-bonding, while iodine and chlorine increase lipophilicity. This balance makes the compound suitable for mixed-solvent reactions .

Biological Activity

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique arrangement of halogen and hydroxyl groups on an aromatic ring, which contributes to its reactivity and biological activity. The presence of chlorine and iodine atoms allows for diverse interactions in biological systems, such as enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.
  • Receptor Interaction : The hydroxyl group enhances the compound's ability to form hydrogen bonds with biological receptors, potentially modulating signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. This effect is likely due to the compound's capacity to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

This compound has also been investigated for its anticancer potential. The compound has shown efficacy in targeting cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2. This property is critical given the role of Bcl-2 in cancer cell survival.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityReference
Methyl 2-chloro-4-hydroxy-5-iodobenzoateSimilar halogen substitutionsModerate antimicrobial activity
Methyl 5-hydroxy-2-iodobenzoateLacks chlorine substitutionLower anticancer efficacy

Case Studies

  • Anticancer Research : A study focusing on the binding affinity of this compound to Bcl-2 family proteins demonstrated that it binds with high affinity, leading to significant reductions in cell viability in lymphoma cell lines. The Ki values indicated potent inhibition compared to other known inhibitors .
  • Antimicrobial Activity : In a clinical trial setting, derivatives of this compound were tested against various bacterial strains. Results showed a notable decrease in bacterial load in treated samples compared to controls, suggesting effective antimicrobial properties .

Q & A

Q. How can multi-step syntheses leverage this compound as a building block for complex heterocycles?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily mask the hydroxyl group (e.g., TBS protection) during cross-coupling reactions.
  • Cyclization : Use Ullmann or Buchwald-Hartwig amination to form indole or benzofuran derivatives .

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